4-{[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}aniline
CAS No.: 1094315-12-4
Cat. No.: VC2997304
Molecular Formula: C14H11F3N4
Molecular Weight: 292.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1094315-12-4 |
|---|---|
| Molecular Formula | C14H11F3N4 |
| Molecular Weight | 292.26 g/mol |
| IUPAC Name | 4-[[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]aniline |
| Standard InChI | InChI=1S/C14H11F3N4/c15-14(16,17)10-3-6-12-19-20-13(21(12)8-10)7-9-1-4-11(18)5-2-9/h1-6,8H,7,18H2 |
| Standard InChI Key | LGROFPDKJOFPIF-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CC2=NN=C3N2C=C(C=C3)C(F)(F)F)N |
| Canonical SMILES | C1=CC(=CC=C1CC2=NN=C3N2C=C(C=C3)C(F)(F)F)N |
Introduction
4-{[6-(Trifluoromethyl)- triazolo[4,3-a]pyridin-3-yl]methyl}aniline is a synthetic organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The compound's structure features a trifluoromethyl group attached to a triazolo-pyridine core, which is further linked to an aniline moiety through a methyl bridge.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
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Formation of the Triazolopyridine Core: The triazolopyridine scaffold is synthesized via cyclization reactions involving hydrazines and pyridine derivatives.
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Introduction of the Trifluoromethyl Group: Electrophilic or nucleophilic trifluoromethylation is employed to attach the CF₃ group.
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Attachment of the Aniline Moiety: The methyl bridge is introduced through alkylation reactions, followed by coupling with aniline.
Medicinal Chemistry
Triazolopyridine derivatives like this compound have been extensively studied for their pharmacological properties:
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Anticancer Activity: These compounds inhibit kinases and other enzymes critical for tumor growth.
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Anti-inflammatory Potential: Molecular docking studies suggest interactions with enzymes like 5-lipoxygenase (5-LOX).
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Antimicrobial Properties: The trifluoromethyl group enhances activity against bacterial and fungal pathogens.
Drug Design
The trifluoromethyl group improves bioavailability and target specificity, making it a valuable motif in drug design.
Analytical Characterization
The compound can be characterized using advanced spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR): Provides insights into the structural framework.
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Mass Spectrometry (MS): Confirms molecular weight and purity.
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Infrared (IR) Spectroscopy: Identifies functional groups like NH and CF₃.
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